molecular formula C24H22ClNO3 B5231049 N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B5231049
M. Wt: 407.9 g/mol
InChI Key: QVEVTHMPKZTZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor that selectively blocks the NLRP3 inflammasome, a crucial component of the innate immune system. The NLRP3 inflammasome is responsible for the production of interleukin-1β (IL-1β) and interleukin-18 (IL-18), two pro-inflammatory cytokines that play important roles in the pathogenesis of many diseases, including autoinflammatory disorders, metabolic disorders, and neurodegenerative diseases. MCC950 has been shown to be effective in preclinical models of several diseases, making it a promising candidate for the development of new therapies.

Mechanism of Action

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide selectively targets the NLRP3 inflammasome, which is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide binds to the NLRP3 inflammasome at a specific site and prevents the recruitment and activation of caspase-1, thereby blocking the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to blocking the production of IL-1β and IL-18, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of other pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, which play a key role in neuroinflammation. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its selectivity for the NLRP3 inflammasome, which allows for more precise targeting of the immune response. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to be effective in a variety of preclinical models, indicating its potential for use in a wide range of diseases. However, one limitation of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. In addition, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in humans has not yet been extensively studied, and its safety and efficacy in clinical trials remain to be determined.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Additionally, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in combination with other therapies, such as immunotherapies, may be a promising avenue for future research. Finally, the development of new delivery methods for N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, such as nanoparticles or liposomes, may help to overcome its limitations in terms of half-life and bioavailability.

Synthesis Methods

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2015. The synthesis involves several steps, including the reaction of 2-chlorobenzonitrile with 3-methoxybenzylmagnesium bromide to form a Grignard reagent, which is then reacted with cyclopropanecarboxylic acid to form the cyclopropane ring. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In these models, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce inflammation and improve disease outcomes. For example, in a mouse model of gout, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the production of IL-1β and IL-18, leading to a reduction in joint inflammation and pain. In a mouse model of multiple sclerosis, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the severity of disease symptoms and improve motor function. In a mouse model of Alzheimer's disease, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the accumulation of amyloid beta plaques in the brain, a hallmark of the disease.

properties

IUPAC Name

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO3/c1-28-18-9-5-7-16(13-18)24(17-8-6-10-19(14-17)29-2)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEVTHMPKZTZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC=C3Cl)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

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